- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
Thiophene-2-carbaldehyde structure
Product Name:Thiophene-2-carbaldehyde
CAS 번호:98-03-3
MF:C5H4OS
메가와트:112.149660110474
MDL:MFCD00005429
CID:34931
PubChem ID:7364
Update Time:2025-12-08
Thiophene-2-carbaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- 인치: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- InChIKey: CNUDBTRUORMMPA-UHFFFAOYSA-N
- 미소: O=CC1=CC=CS1
- BRN: 105819
계산된 속성
- 정밀분자량: 111.99800
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 7
- 회전 가능한 화학 키 수량: 1
- 복잡도: 72.5
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적(TPSA): 17.1
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 1
- 토폴로지 분자 극성 표면적: 45.3
실험적 성질
- 색과 성상: 연황색 액체
- 밀도: 1.2 g/mL at 25 °C(lit.)
- 융해점: <10°C
- 비등점: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - 플래시 포인트: ?? ?:170.6°F
?? ?:77°C - 굴절률: n20/D 1.591(lit.)
- 수용성: 불용했어
- PSA: 45.31000
- LogP: 1.56060
- 민감성: Air Sensitive
- FEMA: 2493
- 용해성: 에탄올, 벤젠, 에테르에 쉽게 녹고, 물에 약간 녹는다
Thiophene-2-carbaldehyde 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H302,H315,H319,H335
- 경고성 성명: P261,P305+P351+P338
- 위험물 운송번호:UN 2810
- WGK 독일:3
- 위험 범주 코드: 22-36/37/38
- 보안 지침: S36/37/39-S37-S24
- 포카표 F사이즈:9
- RTECS 번호:XM8135000
-
위험물 표지:
- TSCA:Yes
- 저장 조건:0-10°C
- 위험 용어:R22; R43
Thiophene-2-carbaldehyde 세관 데이터
- 세관 번호:29349990
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003419-5g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 003419-25g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 25g |
£45.00 | 2022-02-28 | |
| Ambeed | A161612-25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 25g |
$13.0 | 2025-04-14 | |
| Ambeed | A161612-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 100g |
$25.0 | 2025-04-14 | |
| Ambeed | A161612-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
$66.0 | 2025-04-14 | |
| Ambeed | A161612-1kg |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 1kg |
$110.0 | 2025-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 25g |
¥25.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 100g |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-1kg |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 1kg |
¥282.0 | 2024-04-17 |
Thiophene-2-carbaldehyde 합성 방법
합성 방법 1
합성 방법 2
반응 조건
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
참조
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588
합성 방법 3
반응 조건
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
참조
- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199
합성 방법 4
합성 방법 5
반응 조건
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
참조
- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439
합성 방법 6
합성 방법 7
합성 방법 8
반응 조건
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
참조
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482
합성 방법 9
합성 방법 10
반응 조건
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
참조
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013
합성 방법 11
반응 조건
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
참조
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),
합성 방법 12
반응 조건
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
참조
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508
합성 방법 13
반응 조건
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
참조
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546
합성 방법 14
합성 방법 15
반응 조건
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
참조
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593
합성 방법 16
반응 조건
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
참조
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828
합성 방법 17
합성 방법 18
반응 조건
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
참조
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048
합성 방법 19
합성 방법 20
반응 조건
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
참조
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378
합성 방법 21
반응 조건
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
참조
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308
합성 방법 22
합성 방법 23
반응 조건
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
참조
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435
합성 방법 24
반응 조건
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
참조
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53
합성 방법 25
반응 조건
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
참조
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871
합성 방법 26
반응 조건
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
참조
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150
합성 방법 27
합성 방법 28
합성 방법 29
합성 방법 30
반응 조건
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
참조
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723
합성 방법 31
반응 조건
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
참조
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670
합성 방법 32
합성 방법 33
반응 조건
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
참조
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206
합성 방법 34
합성 방법 35
반응 조건
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
참조
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914
합성 방법 36
반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
참조
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- Thiophene-2-carbonitrile
- (acetyloxy)(thiophen-2-yl)methyl acetate
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:98-03-3)2-Thiophenecarboxaldehyde
주문 번호:LE7372;LE2307003;LE1532
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:57
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:98-03-3)2-Thiophenecarboxaldehyde
주문 번호:sfd5909
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
(CAS:98-03-3)Thiophene-2-carbaldehyde
주문 번호:A845794
인벤토리 상태:in Stock
재다:1kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:07
가격 ($):209.0
Email:sales@amadischem.com
Thiophene-2-carbaldehyde 관련 문헌
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
98-03-3 (Thiophene-2-carbaldehyde) 관련 제품
- 51925-22-5(Naphtho[1,2-b]thiophene-2-carboxaldehyde)
- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)
- 30583-13-2(Thiophenecarboxaldehyde)
- 932-95-6(2,5-Thiophenedicarboxaldehyde)
- 31486-86-9(Thieno3,2-bthiophene-2-carbaldehyde)
- 6030-36-0(4-Methylthiophene-2-carbaldehyde)
- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)
- 206768-21-0(5-Ethynylthiophene-2-carbaldehyde)
- 37882-75-0(DTT)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)